2-(3,5-Difluoropyridin-2-yl)acetaldehyde
Description
2-(3,5-Difluoropyridin-2-yl)acetaldehyde is a fluorinated pyridine derivative characterized by a pyridine ring substituted with fluorine atoms at the 3- and 5-positions and an acetaldehyde functional group (-CH₂CHO) at the 2-position. The electron-withdrawing fluorine substituents enhance the electrophilicity of the pyridine ring, influencing its reactivity in synthetic and biological contexts.
Properties
Molecular Formula |
C7H5F2NO |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
2-(3,5-difluoropyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H5F2NO/c8-5-3-6(9)7(1-2-11)10-4-5/h2-4H,1H2 |
InChI Key |
RNPCUTGCGUBFCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CC=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoropyridin-2-yl)acetaldehyde typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3,5-difluoropyridine with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2-(3,5-Difluoropyridin-2-yl)acetaldehyde may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process requires stringent control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoropyridin-2-yl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3,5-Difluoropyridin-2-yl)acetic acid.
Reduction: 2-(3,5-Difluoropyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Difluoropyridin-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoropyridin-2-yl)acetaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique properties are best understood through comparison with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Differences: Pyridine vs. Functional Groups: The acetaldehyde group in the target compound contrasts with DMCHA’s cyclic aldehyde and the acrylate ester in ’s derivative. This difference impacts reactivity—acetaldehydes are more prone to oxidation and nucleophilic addition than esters .
Atmospheric Behavior: Compared to simple acetaldehyde, the pyridine ring and fluorine substituents in 2-(3,5-Difluoropyridin-2-yl)acetaldehyde likely reduce volatility, minimizing artifact formation in ozone-rich environments (a noted issue for acetaldehyde in Teflon sampling systems) .
Biological Relevance :
- DMCHA analogs act as aggregation pheromones in beetles, suggesting that fluoropyridinyl aldehydes like 2-(3,5-Difluoropyridin-2-yl)acetaldehyde may have similar bioactivity but with enhanced stability due to fluorine’s metabolic resistance .
Table 2: Reactivity and Environmental Impact
| Property | 2-(3,5-Difluoropyridin-2-yl)acetaldehyde | Acetaldehyde | DMCHA (Grandlure III/IV) |
|---|---|---|---|
| Volatility | Likely low (pyridine ring) | High | Moderate (cyclic structure) |
| Ozone Reactivity | Lower artifact risk | High artifact risk | Not studied |
| Pheromone Specificity | Potential broad-spectrum | None | Species-specific |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
